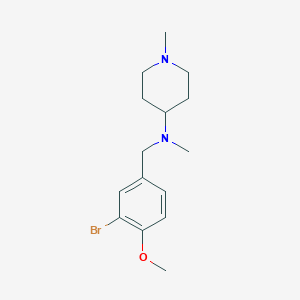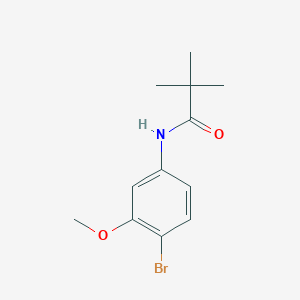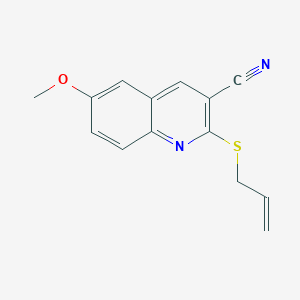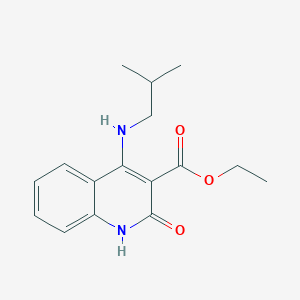
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as NBDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDMP is a piperidine-based compound that has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. In
Mechanism of Action
The exact mechanism of action of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is not fully understood. However, studies have suggested that N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine exerts its biological effects by modulating the activity of various neurotransmitters, including GABA and glutamate. N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to inhibit glutamate release, leading to its analgesic effects.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine exhibits anticonvulsant effects in animal models of epilepsy. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to exhibit analgesic effects in animal models of pain. N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has also been shown to exhibit anxiolytic effects in animal models of anxiety. Furthermore, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in lab experiments is its ability to exhibit multiple biological effects, making it a versatile compound for studying various neurological and psychiatric disorders. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have a relatively low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of using N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine. One potential area of research is the development of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine-based drugs for the treatment of epilepsy, pain, anxiety, and other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and its effects on various neurotransmitters. Furthermore, studies are needed to investigate the potential therapeutic applications of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in various inflammatory and oxidative stress-related disorders. Finally, further research is needed to optimize the synthesis method of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and improve its solubility in water for use in various experimental settings.
Synthesis Methods
The synthesis of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine involves the reaction of 3-bromo-4-methoxybenzaldehyde with N,N-dimethylpiperidine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine as a white solid.
Scientific Research Applications
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine exhibits anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been shown to have anti-inflammatory and antioxidant properties, further expanding its potential therapeutic applications.
properties
Product Name |
N-(3-bromo-4-methoxybenzyl)-N,1-dimethyl-4-piperidinamine |
|---|---|
Molecular Formula |
C15H23BrN2O |
Molecular Weight |
327.26 g/mol |
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2O/c1-17-8-6-13(7-9-17)18(2)11-12-4-5-15(19-3)14(16)10-12/h4-5,10,13H,6-9,11H2,1-3H3 |
InChI Key |
RDXYFCDWYSRNRC-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)

![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)


